(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
描述
属性
分子式 |
C15H14FN3 |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
(1R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H14FN3/c1-10(17)15-18-13-9-5-8-12(16)14(13)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1 |
InChI 键 |
BQFVGDNNCHAEIK-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N |
规范 SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N |
产品来源 |
United States |
准备方法
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is synthesized via condensation of an ortho-phenylenediamine derivative with an appropriate carboxylic acid or aldehyde. For the 7-fluoro substitution, 4-fluoro-1,2-phenylenediamine or its derivatives are employed as starting materials.
Phillips Method : Condensation of 4-fluoro-o-phenylenediamine with formic acid or carboxylic acid derivatives under acidic heating conditions to form the 7-fluoro-benzimidazole core.
Alternative Methods : Use of nitriles or aldehydes as carbonyl sources for condensation with 4-fluoro-o-phenylenediamine under catalytic conditions, including metal catalysts or solvent-free approaches, to improve yield and environmental profile.
N-1 Phenyl Substitution
The N-1 position of the benzimidazole is arylated to introduce the phenyl substituent. This is typically achieved by:
N-Alkylation or N-Arylation : Reaction of benzimidazole with phenyl halides or phenyl carbonates under transition metal catalysis (e.g., palladium or iridium catalysts) to afford the 1-phenylbenzimidazole structure.
Enantioselective N-Allylation : Iridium-catalyzed N-allylation of benzimidazole derivatives with allylic carbonates has been reported to proceed with high regio- and enantioselectivity, which can be adapted for arylation steps.
Introduction of the (R)-1-Ethanamine Side Chain at C-2
The chiral ethanamine substituent at the 2-position is introduced via:
Enantioselective Amination : Reaction of the 2-position functional group (e.g., halomethyl or aldehyde intermediate) with chiral amines or via asymmetric catalytic amination to yield the (R)-enantiomer with high enantiomeric excess.
Chiral Resolution or Catalysis : Use of chiral catalysts or auxiliaries during the amination step to control stereochemistry, ensuring the (R)-configuration.
Fluorine Incorporation
The fluorine atom at the 7-position is incorporated either by:
- Starting with a fluorinated o-phenylenediamine precursor.
- Electrophilic fluorination of the benzimidazole ring post-synthesis using selective fluorinating agents.
The former is preferred for regioselectivity and to avoid side reactions.
Representative Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | 4-Fluoro-o-phenylenediamine + Formic acid | Acidic heating (HCl, reflux) | 85-90 | Formation of 7-fluoro-benzimidazole core |
| 2 | N-Arylation | Benzimidazole + Phenyl halide | Pd or Ir catalyst, base, solvent | 80-88 | N-1 phenyl substitution |
| 3 | Halomethylation | N-phenylbenzimidazole + Chloroacetyl chloride | Base, solvent (e.g., dichloromethane) | 75-80 | Introduction of 2-chloromethyl intermediate |
| 4 | Enantioselective Amination | 2-Chloromethyl intermediate + (R)-amine | Chiral catalyst, mild conditions | 70-85 | Formation of (R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine |
This sequence reflects a typical multistep approach with moderate to high yields at each stage, optimized for stereoselectivity and purity.
Analytical and Purification Techniques
- Chiral High-Performance Liquid Chromatography (HPLC) is used to confirm enantiomeric excess.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F) confirms structural integrity and fluorine incorporation.
- Mass Spectrometry (MS) confirms molecular weight.
- Recrystallization or Chromatography purifies intermediates and final products.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H14FN3 |
| Molecular Weight | 255.29 g/mol |
| Starting Material | 4-Fluoro-o-phenylenediamine |
| Key Catalysts | Palladium, Iridium complexes |
| Chiral Control | Chiral amine or chiral catalyst |
| Typical Solvents | Dichloromethane, Ethanol, DMF |
| Reaction Temperatures | 25–150 °C depending on step |
| Typical Yields | 70–90% per step |
| Enantiomeric Excess | 95–97% |
化学反应分析
Nucleophilic Reactions at the Ethylamine Group
The primary amine group undergoes characteristic nucleophilic reactions:
Mechanistic studies indicate that the amine's reactivity is modulated by the electron-withdrawing effect of the adjacent benzimidazole ring, which slightly reduces its nucleophilicity compared to aliphatic amines .
Imidazole Ring Functionalization
The benzimidazole core participates in electrophilic substitution and cross-coupling reactions:
2.1. N-Alkylation at Imidazole Positions
Deprotonation with NaH followed by alkylation enables selective modification:
| Position | Alkylating Agent | Product | Selectivity | Yield (%) |
|---|---|---|---|---|
| N-1 | PhCH₂Br | -benzyl derivative | >95% | |
| N-3 | MeOTf | -methyl derivative | 88% |
Protection strategies (e.g., acrylonitrile at N-1) are critical for achieving positional selectivity .
2.2. C-2 Lithiation and Functionalization
Lithiation at C-2 with LDA at −78°C enables electrophilic quenching:
| Electrophile | Product | Yield (%) |
|---|---|---|
| DMF | C-2 aldehyde | 68 |
| MeI | C-2 methyl | 74 |
This method provides access to analogs with modified electronic properties .
Suzuki-Miyaura Cross-Coupling
The 7-fluoro-phenyl group participates in palladium-catalyzed couplings:
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, dioxane | 7-(4-methoxyphenyl) analog | 63 |
| 3-ThienylB(OH)₂ | PdCl₂(dppf), CsF, THF | Thiophene-substituted derivative | 57 |
Optimal conditions require anhydrous solvents and inert atmospheres to prevent dehalogenation .
Fluorine-Specific Transformations
The 7-fluoro group exhibits unique reactivity:
Density functional theory (DFT) calculations suggest that the fluorine's ortho-directing effect influences regioselectivity in electrophilic attacks .
Reductive Amination
The ethylamine group undergoes reductive amination with ketones:
| Carbonyl Compound | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| 4-Pyridinecarboxaldehyde | NaBH₃CN | Pyridylmethylamine derivative | 69 |
| Cyclohexanone | H₂ (1 atm), Ra-Ni | Cyclohexylmethylamine analog | 58 |
This reaction expands structural diversity for structure-activity relationship (SAR) studies.
Oxidation Reactions
Controlled oxidation of the benzimidazole core:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | Benzimidazole N-oxide | 89% yield; enhances polarity |
| KMnO₄ | H₂O, 100°C | Ring cleavage | Non-productive decomposition |
The N-oxide derivative shows improved solubility in polar solvents .
Comparative Reactivity Table
Key differences between (R)-1-(7-fluoro...) and its 6-fluoro isomer:
| Reaction | 7-Fluoro Isomer | 6-Fluoro Isomer | Rationale |
|---|---|---|---|
| N-Alkylation rate | Faster (t₁/₂ = 15 min) | Slower (t₁/₂ = 35 min) | Steric effects from fluorine position |
| Suzuki coupling yield | 63% (4-MeO-Ar) | 71% (4-MeO-Ar) | Electronic effects on Pd insertion |
| Oxidation stability | Stable to mCPBA | Partial decomposition | Ring strain differences |
科学研究应用
Chemistry
In chemistry, ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could exhibit similar activities.
Medicine
In medicine, ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine could be investigated for its therapeutic potential. It might act on specific molecular targets, offering new avenues for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The fluoro group might enhance the compound’s binding affinity or stability.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Fluorine Substitution
- 7-Fluoro vs. Non-Fluorinated Analogs: The 7-fluoro substitution in the target compound distinguishes it from non-fluorinated analogs like (R)-1-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride (CAS 2503155-57-3), which lacks fluorine and the 1-phenyl group . Fluorine’s electronegativity and small atomic radius enhance dipole interactions and improve metabolic stability compared to non-fluorinated derivatives.
- Comparison with 5-Fluoro Derivatives: 5-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline (CAS 1183150-96-0) contains a fluorine at the 5-position and a methyl group at the 1-position.
1-Phenyl Substitution
- 1-Phenyl vs. 1-Alkyl/Aryl Groups :
The 1-phenyl group in the target compound contrasts with analogs like (R)-1-(1-Cyclobutyl-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 1398507-68-0), where a cyclobutyl group replaces the phenyl. Aromatic substituents like phenyl may enhance π-π stacking interactions in protein binding pockets compared to aliphatic groups .
Ethanamine Side Chain Modifications
Stereochemistry and Chain Length
- (R)-Configuration vs. Racemic Mixtures: The chiral (R)-ethanamine group differentiates it from racemic analogs. For example, (R)-1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine (ΔG = -7.35 kcal/mol) shows improved thermodynamic stability compared to non-chiral variants, suggesting enantiomeric purity is critical for target selectivity .
Chain Length and Branching :
Derivatives like (R)-1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine (melting point 128–130°C) have longer alkyl chains, which may increase lipophilicity and alter pharmacokinetic profiles compared to the ethanamine side chain in the target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
生物活性
(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a member of the benzimidazole derivative family, recognized for its diverse biological activities. This compound features a fluorine atom at the 7-position of the benzimidazole ring, which may influence its pharmacological properties. The molecular formula is C15H14FN3, and it has a molecular weight of approximately 255.29 g/mol .
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer activities. Research indicates that modifications in the structure can lead to significant variations in biological activity. For instance, compounds with different substituents at various positions on the benzimidazole ring exhibit distinct levels of cytotoxicity against various cancer cell lines .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of benzimidazole derivatives, including this compound. This compound may interact with monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO-B have shown promise in treating conditions such as Parkinson's disease .
MAO-B Inhibition
The inhibition of MAO-B by this compound has been a focal point in recent pharmacological studies. Compounds structurally similar to this benzimidazole derivative have demonstrated strong inhibitory effects on MAO-B, with reported IC50 values as low as 21 nM . This suggests that this compound may possess significant neuroprotective properties.
Interaction with Serotonin Transporters
Another area of interest is the interaction of this compound with serotonin transporters. Preliminary data indicate that it may modulate serotonin levels, which could have implications for mood disorders and anxiety .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine | Fluorine at 6-position | Potentially different antimicrobial properties |
| (R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine | Fluorine at 4-position | May exhibit different receptor interactions |
| (R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine | Methyl group at 7-position | Variation in metabolic stability |
This table illustrates how the unique positioning of substituents affects the biological profile of benzimidazole derivatives, including this compound.
Case Study: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that compounds similar to this compound exhibited significant neuroprotective effects when administered prior to inducing neurodegenerative conditions. The results indicated a reduction in neurodegeneration markers and improved behavioral outcomes in treated subjects compared to controls.
Research Findings: Antitumor Activity
In vitro studies have shown that derivatives of benzimidazole, including those related to this compound, demonstrated potent antitumor activity against various cancer cell lines. The introduction of specific functional groups was found to enhance the cytotoxicity significantly.
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via refluxing substituted aryl precursors with o-phenylenediamine derivatives in ammonia, followed by alkaline workup and recrystallization (e.g., using chloroform:methanol for TLC monitoring) . Yield optimization requires adjusting reaction time, stoichiometry (e.g., 3:1 molar ratio of aryl precursor to diamine), and temperature (typically 80–100°C). Electron-withdrawing substituents (e.g., fluorine at position 7) may slow reaction kinetics, necessitating longer reflux times .
Q. How is the stereochemical integrity of the (R)-enantiomer maintained during synthesis?
- Methodology : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. Evidence from analogous benzimidazole derivatives suggests that asymmetric catalysis (e.g., chiral auxiliaries) or enantioselective crystallization may preserve stereochemistry . Characterization via polarimetry or X-ray crystallography (e.g., as in ) confirms configuration retention.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the fluorophenyl group (δ ~7.3–7.8 ppm for aromatic protons) and ethanamine chain (δ ~3.1–3.5 ppm for CH₂) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the imidazole core and fluorine substituent .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
Advanced Research Questions
Q. How does the 7-fluoro substituent influence binding affinity to biological targets like EGFR?
- Methodology : Fluorine’s electron-withdrawing effects enhance binding via halogen bonding and hydrophobic interactions. In-silico molecular docking (e.g., AutoDock Vina) against EGFR (PDB: 1M17) shows improved binding energy (ΔG ~-9.2 kcal/mol) compared to non-fluorinated analogs . MD simulations further reveal stabilized π-π stacking with phenylalanine residues .
Q. What are the ADMET properties of this compound, and how do they compare to structural analogs?
- Methodology :
- Absorption : LogP calculations (e.g., XLogP3) predict moderate lipophilicity (~2.8), favoring blood-brain barrier penetration .
- Toxicity : Ames test data for benzimidazole derivatives indicate low mutagenicity, but hepatotoxicity risk requires in vitro CYP450 inhibition assays .
- Metabolism : Phase I metabolites (e.g., N-dealkylation) can be predicted using software like Schrödinger’s Metabolism Module .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodology :
- Dose-Response Curves : Use IC₅₀ values from MTT assays (e.g., 8–12 µM in A549 vs. >50 µM in HEK293) to assess selectivity .
- Mechanistic Studies : Apoptosis markers (e.g., caspase-3 activation) and ROS generation assays clarify cell-type-specific toxicity .
- Comparative SAR : Replace the 7-fluoro group with methyl or nitro substituents to isolate electronic vs. steric effects .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodology :
- QSAR Models : Train models on datasets of benzimidazole derivatives to predict solubility (e.g., ALOGPS) and bioavailability .
- DFT Calculations : Optimize substituent geometry (e.g., fluorine position) to minimize metabolic degradation .
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
